molecular formula C11H18N2O2 B12793701 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione CAS No. 6297-68-3

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12793701
CAS No.: 6297-68-3
M. Wt: 210.27 g/mol
InChI Key: ZVAXQKNWXKGCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane but with two nitrogen atoms replacing two of the carbon atoms. This compound is part of the diazinane family, which includes various isomers depending on the positions of the nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the diazinane ring .

Industrial Production Methods: Industrial production of this compound can involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Properties

CAS No.

6297-68-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-cyclohexyl-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,14,15)

InChI Key

ZVAXQKNWXKGCON-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.